Bis(2-(diphenylphosphino)ethyl)amine hydrochloride
Overview
Description
Bis(2-(diphenylphosphino)ethyl)amine, often abbreviated as DPEA, is a tridentate ligand that has been extensively studied due to its ability to coordinate with various metal centers, forming complexes with potential applications in catalysis and material science. The ligand itself is characterized by the presence of two diphenylphosphino groups attached to an ethylamine, allowing for a flexible coordination to metal ions .
Synthesis Analysis
The synthesis of DPEA in its hydrochloride form has been modified and characterized using NMR spectral data. This ligand has been used to form complexes with platinum group metals, such as rhodium and iridium, by reacting with their respective metal precursors in the presence of other reagents like NaBPh4 or in boiling benzene . Additionally, the ligand has been shown to react with sodium tetrachloropalladate(II) to form a four-coordinate complex [Pd(DPEA)Cl]Cl, which can further react to form various complexes with different anionic ligands .
Molecular Structure Analysis
The molecular structure of complexes formed with DPEA has been elucidated using X-ray diffraction techniques. For instance, the structure of a palladium complex with DPEA showed a distorted square-planar geometry, and the ligand adopted a boat conformation . In the case of a neutral digold(I) compound, linear P-Au-Cl arrangements were observed with intermolecular Au⋯Au interactions .
Chemical Reactions Analysis
DPEA-containing complexes exhibit a variety of chemical behaviors. For example, the palladium complex [Pd(DPEA)Cl]Cl can undergo chloro substitution reactions with different nucleophiles, leading to the formation of various products . Gold(I) can induce the abstraction of the aminophosphine ligand from ionic complexes to produce neutral compounds . Furthermore, the ligand has been used in the synthesis of nickel(II) complexes for catalytic ethylene oligomerization, demonstrating the versatility of DPEA in facilitating different chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of DPEA and its complexes are closely related to their molecular structures and the nature of the metal center. The ligand's ability to form stable complexes with different geometries and coordination numbers is a testament to its flexibility and the potential for tuning its properties for specific applications. The complexes often exhibit high stability and solubility in various solvents, which is crucial for their use in catalytic processes . The reactivity of these complexes can be influenced by the presence of functional groups on the ligand or the metal center, as seen in the case of chromium(III) complexes used for ethylene trimerization and tetramerization .
Scientific Research Applications
Environmental Toxicity and Endocrine Disruption : Some compounds, structurally related to bisphosphinates and bisphenols, have been extensively studied for their environmental impact and toxicity. For instance, DDT and DDE, which share a somewhat related aromatic and halogenated structure, act as endocrine disruptors in humans and wildlife, impacting reproductive and immune systems and mitochondrial function (Burgos-Aceves et al., 2021). Understanding these impacts can be critical in assessing the environmental and health safety of using similar compounds in various applications.
Antioxidant Capacity and Chemical Reactivity : Research into the antioxidant capacity of certain compounds, such as those based on ABTS•+ radical cation assays, highlights the importance of understanding chemical reactivity for applications in material science and biochemistry (Ilyasov et al., 2020). Compounds with phosphino groups might be involved in similar oxidative or reductive processes, which could be harnessed in catalysis or the development of new materials.
Substitution for Bisphenol A (BPA) : The search for alternatives to BPA due to its reproductive toxicity and endocrine-disrupting properties has led to the development and study of alternative substances (den Braver-Sewradj et al., 2020). This context underlines the ongoing need for new, safer chemicals in consumer products and industrial applications, potentially including bis(2-(diphenylphosphino)ethyl)amine hydrochloride as a safer alternative in polymers and resins.
Flame Retardancy : The development and application of phosphorus-based flame retardants in materials science are well-documented, indicating a broad area of research where bisphosphino-related compounds could find application (Levchik & Weil, 2006). These compounds are valued for their thermal stability, efficiency, and low volatility in enhancing fire resistance in polymers and textiles.
Safety And Hazards
Bis(2-(diphenylphosphino)ethyl)amine hydrochloride is classified as a hazardous substance. It has the signal word ‘Warning’ and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NP2.ClH/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;/h1-20,29H,21-24H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDUVHMGGDOIQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClNP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611062 | |
Record name | 2-(Diphenylphosphanyl)-N-[2-(diphenylphosphanyl)ethyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-(diphenylphosphino)ethyl)amine hydrochloride | |
CAS RN |
66534-97-2 | |
Record name | Ethanamine, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Diphenylphosphanyl)-N-[2-(diphenylphosphanyl)ethyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 66534-97-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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